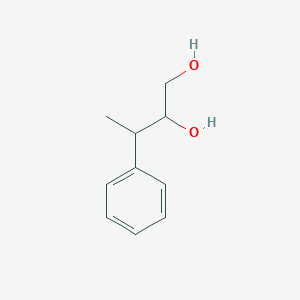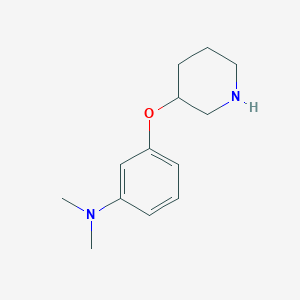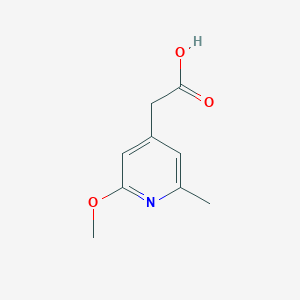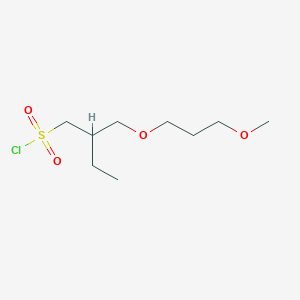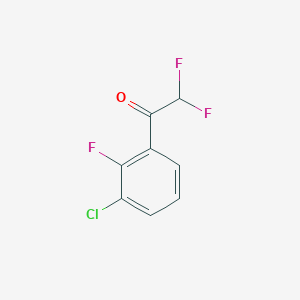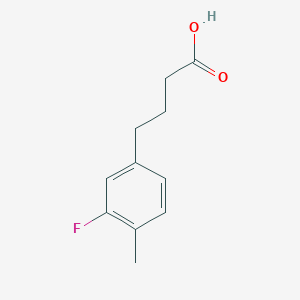amine](/img/structure/B13608800.png)
[2-(3-Bromo-4-chlorophenyl)ethyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-chlorophenyl)ethylamine: is an organic compound that features a phenyl ring substituted with bromine and chlorine atoms, an ethyl chain, and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(3-Bromo-4-chlorophenyl)ethylamine typically begins with commercially available 3-bromo-4-chlorobenzene.
Step 1 Formation of the Ethyl Chain: The first step involves the formation of the ethyl chain through a Friedel-Crafts alkylation reaction. This reaction uses ethylene and a Lewis acid catalyst such as aluminum chloride.
Step 2 Introduction of the Methylamine Group: The next step involves the introduction of the methylamine group through a nucleophilic substitution reaction. This can be achieved by reacting the ethylated intermediate with methylamine under basic conditions.
Industrial Production Methods: Industrial production of 2-(3-Bromo-4-chlorophenyl)ethylamine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(3-Bromo-4-chlorophenyl)ethylamine can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine or chlorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: 2-(3-Bromo-4-chlorophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry:
Chemical Manufacturing: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of 2-(3-Bromo-4-chlorophenyl)ethylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
- 2-(3-Bromo-4-fluorophenyl)ethylamine
- 2-(3-Bromo-4-methylphenyl)ethylamine
- 2-(3-Bromo-4-nitrophenyl)ethylamine
Uniqueness: The presence of both bromine and chlorine atoms in 2-(3-Bromo-4-chlorophenyl)ethylamine makes it unique compared to its analogs. This unique substitution pattern can influence its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C9H11BrClN |
|---|---|
Poids moléculaire |
248.55 g/mol |
Nom IUPAC |
2-(3-bromo-4-chlorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrClN/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,12H,4-5H2,1H3 |
Clé InChI |
PNKAOYMSHTYRAT-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CC(=C(C=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



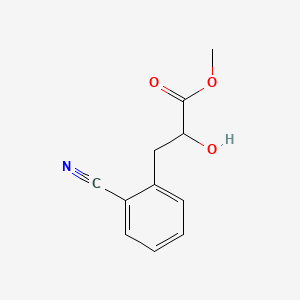
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
